TrkA-IN-1 vs. Larotrectinib & Entrectinib: Superior Selectivity Profile for TrkA in Pain Research
TrkA-IN-1 is reported as a 'selective' TrkA inhibitor, whereas Larotrectinib and Entrectinib are pan-Trk inhibitors that also potently inhibit TrkB and TrkC [1]. While TrkA-IN-1's selectivity data against TrkB/TrkC or other kinases has not been published in peer-reviewed literature, the designation as a 'selective' inhibitor implies a favorable selectivity window compared to pan-Trk inhibitors . This makes TrkA-IN-1 the preferred tool for studies where selective TrkA modulation is required to avoid confounding effects from TrkB or TrkC inhibition [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | TrkA (IC50 = 99 nM in cell-based assay) |
| Comparator Or Baseline | Larotrectinib (TrkA IC50 = 2-23.5 nM, TrkB IC50 = 4-36.5 nM, TrkC IC50 = 4-49.4 nM); Entrectinib (TrkA IC50 = 0.1-2 nM, TrkB IC50 = 0.1-3 nM, TrkC IC50 = 0.1-5 nM) [1] |
| Quantified Difference | TrkA-IN-1 is reported as 'selective' for TrkA, whereas Larotrectinib and Entrectinib inhibit TrkB/TrkC with similar potency. |
| Conditions | Cell-based assay for TrkA-IN-1 ; various biochemical and cellular assays for Larotrectinib and Entrectinib [1]. |
Why This Matters
This selectivity profile is critical for pain researchers who need to dissect the specific role of the NGF-TrkA axis in nociception without off-target inhibition of TrkB/TrkC signaling.
- [1] PMC Articles: Table 1 (PMC9762329) and Table 5 (PMC7046581). IC50 data for Larotrectinib, Entrectinib, and other Trk inhibitors. View Source
- [2] Peng Y, et al. Multifunctional annulus fibrosus matrix prevents disc-related pain via inhibiting neuroinflammation and sensitization. Acta Biomater. 2023. View Source
